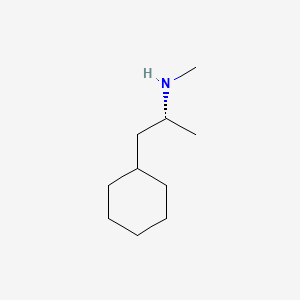
Propylhexedrine, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propylhexedrine, (+)-, is synthesized through a series of chemical reactions involving alkylation and reduction steps. The synthesis process typically involves the manipulation of molecular structures to achieve the desired sympathomimetic activity.
Industrial Production Methods
Industrial production of Propylhexedrine, (+)-, involves large-scale chemical synthesis using similar alkylation and reduction techniques. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a nasal decongestant.
Analyse Chemischer Reaktionen
Types of Reactions
Propylhexedrine, (+)-, undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific steps involved in the synthesis or metabolic pathways.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Propylhexedrine, (+)-, has several scientific research applications, including:
Wirkmechanismus
Propylhexedrine, (+)-, acts as an alpha-adrenergic agonist, primarily targeting alpha-adrenergic receptors in the respiratory tract mucosa. This action leads to vasoconstriction, reducing swelling and inflammation of the mucous membranes, thereby alleviating nasal and sinus congestion . The compound causes the norepinephrine, dopamine, and serotonin transporters to reverse their direction of flow, leading to the release of these neurotransmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methamphetamine: Similar to amphetamine, methamphetamine has stimulant properties, but Propylhexedrine, (+)-, is less potent and primarily used for nasal congestion.
Uniqueness
Propylhexedrine, (+)-, is unique in its specific action on alpha-adrenergic receptors, making it an effective nasal decongestant with fewer stimulant effects compared to amphetamine and methamphetamine .
Eigenschaften
CAS-Nummer |
6556-29-2 |
|---|---|
Molekularformel |
C10H21N |
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
(2R)-1-cyclohexyl-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
JCRIVQIOJSSCQD-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](CC1CCCCC1)NC |
Kanonische SMILES |
CC(CC1CCCCC1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


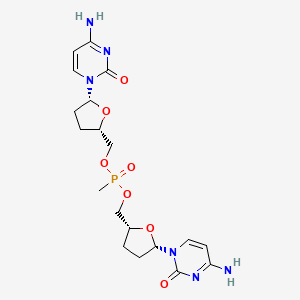
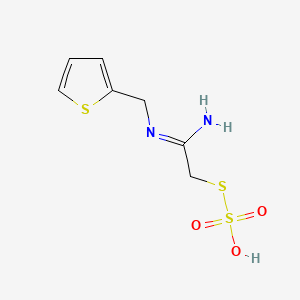
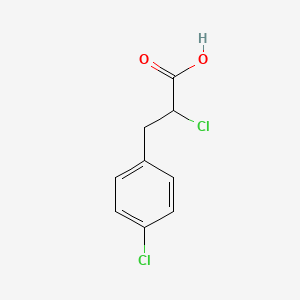
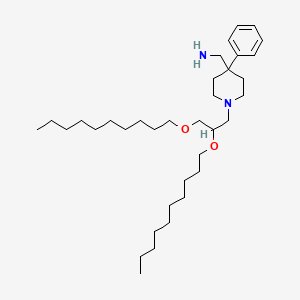
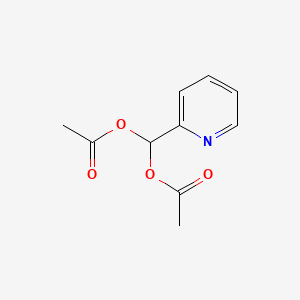
![8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12800872.png)

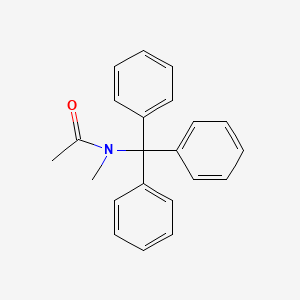
![2-[(2-Chloroacetyl)amino]pent-4-enoic acid](/img/structure/B12800890.png)
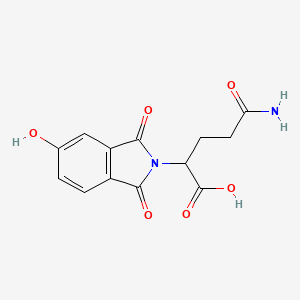
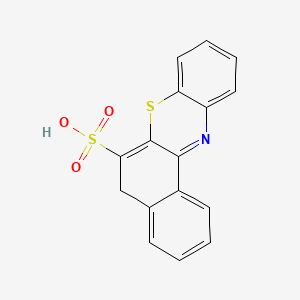
![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)


